

An In-Depth Technical Guide to the Spectroscopic Data of 2-(Dimethylamino)benzaldehyde

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Compound of Interest

Compound Name: 2-(Dimethylamino)benzaldehyde

Cat. No.: B1293426

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This guide provides a comprehensive analysis of the spectroscopic data for **2-(Dimethylamino)benzaldehyde** (CAS 579-72-6), a key intermediate in the synthesis of various organic compounds. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy as applied to this molecule. Our focus is on not just presenting data, but on interpreting it with the expertise and insight gained from extensive field experience, ensuring a thorough understanding of the compound's structural and electronic properties.

Introduction

2-(Dimethylamino)benzaldehyde is an aromatic aldehyde characterized by the presence of a dimethylamino group at the ortho position relative to the formyl group. This substitution pattern significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures. A precise understanding of its NMR, IR, and UV-Vis spectra is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic applications. This guide will explore each of these techniques in detail, providing both the fundamental data and the causal reasoning behind the observed spectral features.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group on the benzene ring creates a distinct electronic profile that is reflected in its spectroscopic data.

Figure 1: Chemical structure of **2-(Dimethylamino)benzaldehyde** with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-(Dimethylamino)benzaldehyde**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy

The ^1H NMR spectrum reveals the chemical environment of the hydrogen atoms in the molecule. The electron-donating dimethylamino group and the electron-withdrawing aldehyde group create a distinct pattern of shielding and deshielding for the aromatic protons.

Table 1: ^1H NMR Spectroscopic Data of **2-(Dimethylamino)benzaldehyde**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	s	1H	Aldehyde proton (-CHO)
~7.8	dd	1H	Aromatic proton (H6)
~7.5	ddd	1H	Aromatic proton (H4)
~7.1	d	1H	Aromatic proton (H3)
~7.0	t	1H	Aromatic proton (H5)
~2.9	s	6H	Methyl protons (-N(CH ₃) ₂)

Causality Behind Experimental Observations: The aldehyde proton appears as a singlet significantly downfield (~10.2 ppm) due to the strong deshielding effect of the electronegative

oxygen atom and the magnetic anisotropy of the carbonyl group. The aromatic protons exhibit a complex splitting pattern due to their coupling with adjacent protons. The proton at the 6-position is the most deshielded of the aromatic protons due to its proximity to the electron-withdrawing aldehyde group. The protons of the dimethylamino group appear as a sharp singlet around 2.9 ppm, integrating to six hydrogens.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data of **2-(Dimethylamino)benzaldehyde**

Chemical Shift (δ , ppm)	Assignment
~192	Aldehyde carbonyl (C=O)
~155	Aromatic carbon (C2)
~135	Aromatic carbon (C4)
~130	Aromatic carbon (C6)
~128	Aromatic carbon (C1)
~120	Aromatic carbon (C5)
~117	Aromatic carbon (C3)
~45	Methyl carbons (-N(CH ₃) ₂)

Expertise in Interpretation: The aldehyde carbonyl carbon resonates at a characteristic downfield shift of approximately 192 ppm. The aromatic carbon attached to the dimethylamino group (C2) is significantly shielded compared to the other aromatic carbons due to the strong electron-donating nature of the nitrogen atom. The remaining aromatic carbons show distinct chemical shifts based on their position relative to the two functional groups.

Experimental Protocol: NMR Spectroscopy

A robust protocol is essential for acquiring high-quality NMR data.

- Sample Preparation:

- Accurately weigh 10-20 mg of **2-(Dimethylamino)benzaldehyde**.
- Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube.[1]
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Acquire the ^{13}C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for **2-(Dimethylamino)benzaldehyde**

Wavenumber (cm^{-1})	Intensity	Vibration	Functional Group
~2820, ~2720	Medium	C-H Stretch	Aldehyde (-CHO)
~1680	Strong	C=O Stretch	Aldehyde (Aromatic)
~1600, ~1480	Medium-Strong	C=C Stretch	Aromatic Ring
~1360	Strong	C-N Stretch	Aromatic Amine

Trustworthiness of Protocol: The IR spectrum is dominated by a strong absorption band around 1680 cm^{-1} corresponding to the stretching vibration of the carbonyl group. The conjugation with the aromatic ring lowers this frequency compared to a saturated aldehyde.[2] The characteristic C-H stretching vibrations of the aldehyde group are observed as two medium intensity bands around 2820 cm^{-1} and 2720 cm^{-1} . The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the $1600\text{-}1480\text{ cm}^{-1}$ region.

Experimental Protocol: FTIR Spectroscopy

- Sample Preparation (ATR):
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
 - Place a small amount of the liquid or solid **2-(Dimethylamino)benzaldehyde** sample directly onto the crystal.
 - Apply pressure to ensure good contact.[3]
- Data Acquisition:
 - Record the background spectrum of the empty ATR crystal.
 - Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to generate the absorbance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in **2-(Dimethylamino)benzaldehyde**, involving the aromatic ring, the dimethylamino group, and the aldehyde group, results in characteristic absorption bands.

Table 4: UV-Vis Absorption Data for **2-(Dimethylamino)benzaldehyde**

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Electronic Transition
~250	High	Ethanol	$\pi \rightarrow \pi^*$
~350	Moderate	Ethanol	$n \rightarrow \pi^*$

Authoritative Grounding: The UV-Vis spectrum typically shows two main absorption bands. A strong absorption band around 250 nm is attributed to a $\pi \rightarrow \pi^*$ transition within the conjugated system. A weaker, longer-wavelength absorption around 350 nm corresponds to an $n \rightarrow \pi^*$ transition, involving the non-bonding electrons of the carbonyl oxygen. The choice of solvent can influence the position of these bands.^[4]

Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of **2-(Dimethylamino)benzaldehyde** of a known concentration in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).^[5]
 - Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.2 and 0.8).
- Data Acquisition:
 - Fill a quartz cuvette with the blank solvent and record the baseline.
 - Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

Figure 3: Workflow for UV-Vis spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive fingerprint for the identification and characterization of **2-(Dimethylamino)benzaldehyde**. The interplay of the electron-donating dimethylamino group and the electron-withdrawing aldehyde group creates a unique and interpretable set of spectral features. By understanding the principles behind these

spectroscopic techniques and following robust experimental protocols, researchers can confidently utilize this valuable synthetic intermediate in their work.

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